REACTION_CXSMILES
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[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][O:7][C:8](=[O:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15]>>[CH3:6][O:7][C:8](=[O:16])[C:9]1[CH:14]=[C:13]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:12]=[CH:11][C:10]=1[CH3:15]
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Name
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|
Quantity
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106.2 mL
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Type
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reactant
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Smiles
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ClS(=O)(=O)O
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Name
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|
Quantity
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55.9 mL
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Type
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reactant
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Smiles
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COC(C1=C(C=CC=C1)C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was placed in an oil bath
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Type
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ADDITION
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Details
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poured onto ice (1000 ml)
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered
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Type
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DISSOLUTION
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Details
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dissolved in ethyl acetate (400 ml)
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Type
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WASH
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Details
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The ethyl acetate solution was washed sequentially with 10×300 ml saturated aqueous sodium bicarbonate, 300 ml water and 300 ml brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (anhydrous sodium sulfate)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Reaction Time |
15 min |
Name
|
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Type
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product
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Smiles
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COC(C1=C(C=CC(=C1)S(=O)(=O)Cl)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.3 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |